Product packaging for Cyclopropane, hexylidene-(Cat. No.:CAS No. 91509-06-7)

Cyclopropane, hexylidene-

Cat. No.: B14363891
CAS No.: 91509-06-7
M. Wt: 124.22 g/mol
InChI Key: CWEUEFOTOHQTNU-UHFFFAOYSA-N
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Description

Significance of Three-Membered Ring Systems in Contemporary Chemical Science

Three-membered ring systems, particularly the cyclopropane (B1198618) motif, hold a significant position in modern chemical science. wikipedia.org Their unique structural and electronic properties, arising from substantial ring strain, make them valuable building blocks in organic synthesis. nih.govnumberanalytics.com The inherent reactivity of the three-membered ring allows for a variety of ring-opening reactions, providing access to complex molecular architectures that would be challenging to synthesize through other means. numberanalytics.comprinceton.edu This reactivity, coupled with the ability to introduce specific stereochemistry, makes cyclopropane derivatives crucial intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals. nih.govnumberanalytics.comresearchgate.net Furthermore, the incorporation of a cyclopropane ring into a molecule can significantly influence its biological activity, making it a key structural feature in drug design. nih.govresearchgate.net The study of these strained systems also provides fundamental insights into chemical bonding and reactivity. wikipedia.orgnumberanalytics.com

Historical Development of Cyclopropane Chemistry and its Derivatives

The history of cyclopropane chemistry began in 1881 with its discovery by August Freund, who synthesized the parent compound through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.orgwoodlibrarymuseum.org In 1887, Gustavson improved the yield of this reaction by using zinc instead of sodium. wikipedia.org For several decades, cyclopropane remained primarily of theoretical interest. wikipedia.org A significant milestone occurred in 1929 when Henderson and Lucas discovered its anesthetic properties, leading to its industrial production and clinical use as a general anesthetic from the 1930s until the 1950s. wikipedia.orgwoodlibrarymuseum.orgnih.gov

The development of cyclopropanation reactions, which involve the formation of a cyclopropane ring, has been a major focus in organic synthesis. numberanalytics.com Early methods relied on the reaction of carbenes or carbenoids with alkenes. numberanalytics.com Over the years, more sophisticated and selective methods have been developed, including transition-metal-catalyzed reactions. numberanalytics.comrsc.org The work of chemists like Adolf von Baeyer, who first proposed the concept of ring strain in 1890, laid the theoretical groundwork for understanding the unique reactivity of these compounds. libretexts.orgwikipedia.orgresearchgate.net In recent decades, research on substituted cyclopropanes, including donor-acceptor cyclopropanes, has expanded their application as versatile building blocks in the synthesis of complex molecules and natural products. researchgate.netwiley-vch.de

Theoretical Foundations of Ring Strain in Cyclopropane Architectures

The triangular structure of cyclopropane forces the carbon-carbon bond angles to be 60°, a significant deviation from the ideal 109.5° angle for sp³ hybridized carbon atoms. wikipedia.orgsaskoer.ca This deviation is the primary source of the high ring strain in cyclopropane, which is a combination of angle strain and torsional strain. wikipedia.org

Due to its planar structure, the hydrogen atoms on adjacent carbon atoms in cyclopropane are in an eclipsed conformation. wikipedia.orglibretexts.org This eclipsing interaction leads to torsional strain, also known as Pitzer strain, as the electron clouds of the C-H bonds repel each other. saskoer.cautexas.edu Unlike in more flexible molecules, this torsional strain cannot be relieved by rotation around the C-C bonds because the ring is rigid. libretexts.orgmasterorganicchemistry.com This enforced eclipsed conformation contributes significantly to the total ring strain of the cyclopropane molecule. saskoer.calibretexts.org

The total ring strain in cyclopropane is estimated to be around 27.6 to 28 kcal/mol. wikipedia.orgutexas.edumasterorganicchemistry.com This value is determined experimentally by comparing the heat of combustion of cyclopropane to that of a strain-free reference compound, such as a long-chain alkane, on a per-CH₂-group basis. numberanalytics.comlibretexts.orgechemi.com The strain energy is the excess energy released upon combustion due to the instability of the strained ring. numberanalytics.com The C-C bonds in cyclopropane are significantly weaker (around 65 kcal/mol) than typical C-C bonds (80-85 kcal/mol) as a direct consequence of this high ring strain. pressbooks.pubmasterorganicchemistry.com

Strain TypeContributing FactorConsequence
Angle Strain C-C-C bond angles of 60° instead of the ideal 109.5°. saskoer.cakhanacademy.orgLeads to "bent" or "banana" bonds with poor orbital overlap and weaker C-C bonds. wikipedia.orgutexas.edupressbooks.pub
Torsional Strain Eclipsed conformation of hydrogen atoms on adjacent carbons. wikipedia.orglibretexts.orgCreates repulsion between electron clouds of C-H bonds, which cannot be relieved by bond rotation. libretexts.orgmasterorganicchemistry.com

Torsional Strain Contributions within Cyclopropane Systems

Overview of Advanced Research Paradigms in Substituted Cyclopropane Chemistry

Modern research in substituted cyclopropane chemistry focuses on developing novel synthetic methodologies and exploring their applications in various fields. A significant area of interest is the synthesis and use of functionally substituted cyclopropanes, which exhibit a wide range of biological activities and are crucial in medicinal chemistry and agrochemistry. researchgate.net The development of efficient and selective methods for constructing these motifs, such as transition-metal-catalyzed cyclopropanation and Michael-initiated ring closure reactions, is a key research thrust. rsc.orgrsc.org

Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, have emerged as particularly versatile synthetic intermediates. wiley-vch.de The unique reactivity of these compounds allows for a variety of ring-opening and rearrangement reactions, providing access to complex molecular scaffolds. wiley-vch.de Furthermore, research into the chemical reactions of specific substituted cyclopropanes, such as hexylidenecyclopropane, explores their potential in cycloaddition and other functionalization reactions. nih.govlboro.ac.uk The study of highly substituted cyclopropanes also provides deeper insights into the interplay of ring strain and steric effects. acs.org

Chemical Compound: Cyclopropane, hexylidene-

The chemical compound "Cyclopropane, hexylidene-" is a substituted cyclopropane with the molecular formula C₉H₁₆. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B14363891 Cyclopropane, hexylidene- CAS No. 91509-06-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91509-06-7

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

hexylidenecyclopropane

InChI

InChI=1S/C9H16/c1-2-3-4-5-6-9-7-8-9/h6H,2-5,7-8H2,1H3

InChI Key

CWEUEFOTOHQTNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C1CC1

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclopropane, Hexylidene Type Frameworks

Cheletropic Cyclopropanation Reactions

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are formed or broken at a single atom. wikipedia.org In the context of cyclopropane (B1198618) synthesis, this typically involves the addition of a carbene or carbenoid species to an alkene. wikipedia.orgbaranlab.org This process is a concerted cycloaddition where the carbene, a species with a divalent carbon atom, adds across the double bond of an alkene, such as 1-octene, to form the three-membered ring characteristic of a hexyl-substituted cyclopropane. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com

While free carbenes are highly reactive and often unselective, their stabilized forms, known as carbenoids or metal carbenes, offer greater control and synthetic utility. acsgcipr.org These intermediates are typically formed by the decomposition of precursor molecules in the presence of a metal. acsgcipr.org The resulting metal carbenoid is generally more stable and less reactive than the corresponding free carbene, allowing for more selective and synthetically useful transformations, including the transfer of the carbene fragment to an alkene to generate a cyclopropane ring. acsgcipr.org A wide array of metals, including rhodium, copper, iron, ruthenium, and zinc, have been successfully employed in these transformations. acsgcipr.orgrsc.orgcsic.esresearchgate.net

The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, providing a reliable method for converting alkenes into cyclopropanes. wikipedia.org The classic reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from the reaction of diiodomethane (B129776) with a zinc-copper couple. masterorganicchemistry.comwikipedia.org This carbenoid then reacts with an alkene in a stereospecific, concerted fashion to deliver a methylene (B1212753) (CH₂) group. wikipedia.orgmdpi.com

Over the years, significant advancements have led to the development of more efficient and versatile catalytic variants of the Simmons-Smith reaction. These modifications often provide improved reactivity, employ less expensive reagents, or introduce the ability to perform the reaction asymmetrically.

Table 1: Variants of the Simmons-Smith Reaction

Variant Reagents Key Features Citations
Classic Simmons-Smith CH₂I₂, Zn-Cu couple Stereospecific; often requires a directing group (e.g., allylic alcohol). masterorganicchemistry.comwikipedia.org
Furukawa Modification CH₂I₂, Et₂Zn Increased reactivity; effective for unfunctionalized alkenes. wikipedia.org
Charette Modification Aryldiazo compounds, ZnX₂ Allows for the transfer of substituted carbenes (e.g., aryl carbenes). wikipedia.org
Shi Modification RXZnCH₂Y (Tunable Reagents) Enables cyclopropanation of alkenes without a directing group. organic-chemistry.org

| Cobalt-Catalyzed | gem-dichloroalkanes, Zn, Co catalyst | Catalytic in cobalt; provides access to nonstabilized carbenes. | dicp.ac.cnresearchgate.net |

These catalytic systems, particularly those using cobalt, can discriminate between alkenes based on their substitution patterns, even when electronic properties are similar. researchgate.net

Diazo compounds, characterized by a C=N₂ functional group, are highly versatile precursors for generating carbenes and carbenoids for cyclopropanation. wikipedia.orgnumberanalytics.com The decomposition of a diazo compound expels stable dinitrogen gas (N₂), leaving behind the carbene fragment which then reacts with an alkene. csic.eswikipedia.org This decomposition can be initiated either photochemically or through catalysis.

Photochemical Decomposition: Irradiation with light can induce the cleavage of the C-N bond in diazo compounds, generating a singlet carbene. researchgate.netnih.gov This highly reactive species can then undergo cycloaddition with an alkene to form a cyclopropane. numberanalytics.com Photochemical methods offer the advantage of avoiding metal catalysts and can often be performed under mild conditions. wikipedia.orgresearchgate.net However, controlling selectivity can be a challenge due to the high reactivity of the photogenerated carbene. mdpi.com

Catalytic Decomposition: Metal-catalyzed decomposition of diazo compounds is one of the most powerful and widely used methods for cyclopropane synthesis. csic.esoup.com The reaction proceeds through the formation of a metal-carbene intermediate, which is significantly more stable and selective than a free carbene. acsgcipr.orgcsic.es This approach allows for a high degree of control over the reaction's stereoselectivity. A variety of transition metal complexes are effective catalysts for this transformation.

Table 2: Selected Catalysts for Diazo Compound-Based Cyclopropanation

Metal Catalyst System Diazo Reagent Type Key Features Citations
Copper Complexes Diazoesters Low cost, high efficiency, well-established for asymmetric synthesis. csic.es
Rhodium(II) Complexes Donor-acceptor diazo compounds Highly effective and versatile; widely used for asymmetric C-H insertion and cyclopropanation. wikipedia.org
Iron Complexes N-nosylhydrazones (in situ diazo) User-friendly one-pot procedure using safe diazo precursors. rsc.org
Ruthenium(II) Complexes Various diazo compounds Catalyzes cyclopropanation, but can also lead to metathesis products depending on substituents. researchgate.net

| Cobalt(II)-Porphyrin Complexes | α-cyanodiazoacetates | Highly stereoselective for both aromatic and aliphatic olefins, including electron-poor systems. | organic-chemistry.org |

An alternative carbenoid strategy involves the use of dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂). These species are typically generated in situ from the corresponding haloform (e.g., chloroform, bromoform) and a strong base, often under phase-transfer catalysis conditions which are convenient and efficient. masterorganicchemistry.comrsc.orgresearchgate.net Dihalocarbenes are electrophilic and readily add to alkenes to yield gem-dihalocyclopropanes. wikipedia.orgrsc.orgresearchgate.net

These gem-dihalocyclopropane adducts are kinetically stable yet serve as exceptionally versatile synthetic intermediates, capable of undergoing a wide range of subsequent transformations to produce diverse molecular architectures. rsc.orgresearchgate.netnii.ac.jp

Key Transformations of gem-Dihalocyclopropanes:

Reductive Dehalogenation: Treatment with reducing agents can remove the halogen atoms to yield the parent cyclopropane. rsc.org

Ring Opening/Expansion Reactions: Under thermal or silver salt-assisted conditions, the strained ring can open to form π-allyl carbocation intermediates, leading to ring-expanded products. rsc.org

Doering–Moore–Skattebol Reaction: Reaction with organolithium reagents can induce a rearrangement to form allenes, which are valuable building blocks in their own right. rsc.org

Substitution Reactions: One or both halogen atoms can be replaced by other functional groups through nucleophilic substitution or organometallic coupling reactions. rsc.orgoup.com

Carbenoid-Mediated Cyclopropanation: Contemporary Advances

Simmons-Smith Reaction and its Catalytic Variants

Stereoselective Cyclopropanation Strategies Relevant to Hexylidene Architectures

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a paramount goal in modern synthesis. For hexylidene-cyclopropane frameworks, which can possess multiple stereocenters, stereoselective cyclopropanation strategies are essential. These methods aim to produce a single desired stereoisomer from a prochiral alkene. acsgcipr.orgmdpi.com

Stereocontrol can be achieved through various means, including the use of chiral catalysts, chiral auxiliaries attached to the substrate, or by leveraging the existing stereochemistry within the alkene substrate itself (substrate-directivity). The Simmons-Smith reaction, for instance, is well-known for being directed by proximal hydroxyl groups, where the zinc carbenoid coordinates to the oxygen atom, ensuring the methylene group is delivered to the same face of the double bond. wikipedia.orgmdpi.comorganic-chemistry.org Similarly, catalytic asymmetric methods employ chiral ligands on the metal center to create a chiral environment that favors the formation of one enantiomer over the other. acsgcipr.orgdicp.ac.cnorganic-chemistry.org

When the formation of a cyclopropane ring creates more than one new stereocenter, or when the starting alkene already contains stereocenters, the challenge lies in controlling the relative stereochemistry to form a single diastereomer. nih.govoist.jp Diastereoselective synthesis is crucial for constructing complex molecules with precisely defined architectures.

Recent advances have provided powerful tools for achieving high diastereoselectivity in cyclopropanation. An electrochemical approach has been developed that uses thianthrene (B1682798) and carbon pronucleophiles to achieve highly diastereoselective cyclopropanation of unactivated alkenes. nih.govnih.govwiley.com Catalyst-controlled reactions are also prominent; for example, cobalt-porphyrin complexes have been shown to catalyze the cyclopropanation of alkenes with α-cyanodiazoacetates with high diastereoselectivity. organic-chemistry.org Substrate-controlled methods, where a chiral group already present in the molecule directs the stereochemical outcome, are also highly effective. The use of chiral sultams as auxiliaries on the alkene has been shown to direct the cyclopropanation with high levels of diastereocontrol. unl.pt

Table 3: Strategies for Diastereoselective Cyclopropanation

Strategy Method Description Citations
Substrate-Directed Simmons-Smith of Allylic Alcohols A hydroxyl group in the substrate coordinates the zinc carbenoid, directing facial selectivity. wikipedia.orgmdpi.comresearchgate.net
Auxiliary-Controlled Chiral Sultam Auxiliary A removable chiral group attached to the alkene substrate blocks one face, forcing the reagent to attack from the other. unl.pt
Catalyst-Controlled Cobalt-Porphyrin Catalysis A chiral catalyst creates an asymmetric environment that differentiates between diastereomeric transition states. organic-chemistry.org

| Reagent-Controlled | Electrochemical Method | An electrochemically generated reagent reacts with the alkene and a pronucleophile with high intrinsic diastereoselectivity. | nih.govwiley.com |

These advanced methodologies provide chemists with a robust toolkit for the precise and efficient construction of complex hexylidene-cyclopropane frameworks, enabling the synthesis of sophisticated molecular targets.

Enantioselective Approaches: Asymmetric Catalysis

The synthesis of specific stereoisomers of cyclopropane, hexylidene- frameworks is a significant area of research, driven by the unique biological and material properties often associated with enantiomerically pure compounds. Asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, provides a powerful tool for achieving this. mdpi.comresearchgate.net

Chiral Catalyst Design and Application (e.g., Organocatalysis, Metal Catalysis)

The development of chiral catalysts is central to enantioselective cyclopropanation. These catalysts can be broadly categorized into metal-based catalysts and organocatalysts. unipd.itorganic-chemistry.org

Metal Catalysis: Transition metal complexes are widely employed for asymmetric cyclopropanation. wikipedia.orgnih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that directs the approach of the reacting molecules, leading to the preferential formation of one enantiomer. Dirhodium carboxylate complexes, for instance, are common catalysts for the cyclopropanation of alkenes with diazo compounds. wikipedia.org The design of these catalysts often involves the use of chiral ligands such as those derived from readily available chiral alcohols. wikipedia.org Ruthenium(II)-Pheox complexes have also been developed and shown to be effective for the asymmetric cyclopropanation of a wide variety of olefins. nih.gov Furthermore, cobalt(II)-based metalloradical catalysis, supported by D2-symmetric chiral amidoporphyrin ligands, has emerged as a highly efficient method for the asymmetric radical cyclopropanation of alkenes. nih.gov

A notable strategy involves the use of a catalytically formed chiral auxiliary. This approach allows for the asymmetric cyclopropanation of tetrasubstituted olefins, which are challenging substrates for direct enantioselective catalysis. nih.gov

Organocatalysis: In recent years, organocatalysis has gained prominence as a complementary approach to metal catalysis. organic-chemistry.orgrsc.org Organocatalysts are small, chiral organic molecules that can catalyze reactions with high enantioselectivity. For instance, chiral diphenylprolinol TMS ether has been used to catalyze the asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates, yielding highly functionalized chiral cyclopropanes. organic-chemistry.org Cinchona derivatives have also shown promise as organocatalysts in promoting Michael-initiated ring closure reactions to produce activated cyclopropanes with promising levels of enantioselectivity. researchgate.net

The table below summarizes key aspects of different catalytic systems used in the enantioselective synthesis of cyclopropanes.

Catalyst TypeMetal/Active SpeciesLigand/AuxiliarySubstrate ScopeKey Features
Metal CatalysisRhodiumChiral carboxylates (e.g., Rh₂(S-DOSP)₄)Alkenes, Diazo compoundsBroad applicability, well-established. wikipedia.org
Metal CatalysisRutheniumPheox ligandsVinyl carbamates, allenes, α,β-unsaturated carbonylsHigh yields and excellent stereocontrol for a wide range of olefins. nih.gov
Metal CatalysisCobaltD2-symmetric chiral amidoporphyrinAlkenes, HeteroaryldiazomethanesEffective for radical cyclopropanation, good for heteroaryl cyclopropanes. nih.gov
Organocatalysis---Diphenylprolinol TMS etherα,β-Unsaturated aldehydes, BromomalonatesCascade reaction forming multiple bonds and stereocenters in one step. organic-chemistry.org
Organocatalysis---Cinchona derivativesγ-hydroxyenone derived diphenyl phosphinates, 1,3-indandione (B147059)Base-promoted intramolecular MIRC, good for activated cyclopropanes. researchgate.net
Michael Initiated Ring Closure (MIRC) Reactions for Cyclopropane Formation

The Michael Initiated Ring Closure (MIRC) reaction is a powerful and widely used method for the synthesis of cyclopropanes. mdpi.comrsc.org This reaction involves the conjugate addition of a nucleophile (the Michael donor) to an activated alkene (the Michael acceptor), generating an enolate intermediate which then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. unl.pt

This tandem reaction sequence allows for the construction of highly functionalized cyclopropanes from simple starting materials. nih.govrsc.org The stereochemical outcome of the reaction can often be controlled, leading to the formation of specific diastereomers. For instance, the MIRC reaction of acyclic olefins is often non-stereospecific, with both (E)- and (Z)-olefins yielding the trans-cyclopropane. unl.pt However, by employing chiral catalysts or auxiliaries, enantioselective MIRC reactions can be achieved, providing access to optically active cyclopropane derivatives. rsc.org

A variety of nucleophiles and electrophiles can be used in MIRC reactions. For example, enolates derived from α,α-dibromoketones can react with α,β-unsaturated Fischer alkoxycarbene complexes to produce tetrasubstituted cyclopropanes with high diastereoselectivity. researchgate.net Similarly, a base-promoted intramolecular MIRC reaction of γ-hydroxyenone derived diphenyl phosphinates with 1,3-indandione has been used to synthesize novel activated cyclopropanes. researchgate.net

Intramolecular Cyclization Pathways for Cyclopropane Generation

Intramolecular cyclization represents a direct and efficient strategy for the formation of cyclopropane rings. unl.ptnih.gov This approach involves the formation of a carbon-carbon bond between two atoms within the same molecule to close the three-membered ring.

One common method involves the intramolecular displacement of a leaving group. This was famously demonstrated in the Perkin reaction for the synthesis of cyclopropanes and is the basis for other powerful transformations like the Corey-Chaykovsky reaction. nih.gov More recently, an intramolecular nickel-catalyzed cross-electrophile coupling of 1,3-diol derivatives has been developed to provide a range of mono- and 1,2-disubstituted alkylcyclopropanes. organic-chemistry.org

Hydrogen-borrowing catalysis has also emerged as a novel strategy for the α-cyclopropanation of ketones. This method proceeds via the in-situ formation of an enone from a ketone and an alcohol, followed by an intramolecular displacement of a pendant leaving group to afford the cyclopropanated product. nih.gov

Furthermore, intramolecular cyclopropanation can be achieved through the reductive cleavage of a three-membered ring in a precursor molecule, followed by intramolecular cyclization of the resulting intermediate. beilstein-journals.org Enzymes have also been utilized to catalyze the reductive cyclization of α,β-unsaturated compounds, providing an enzymatic route to chiral cyclopropyl (B3062369) derivatives. mdpi.com

Transition Metal-Catalyzed Syntheses Leading to Cyclopropane Derivatives

Transition metal catalysis plays a pivotal role in the synthesis of cyclopropane derivatives, offering a diverse range of methodologies. pku.edu.cnnih.gov These methods often involve the reaction of a metal carbene species with an alkene. wikipedia.org

Vinylcyclopropanes (VCPs) are particularly versatile building blocks in transition metal-catalyzed cycloadditions, participating in various multicomponent reactions to form five- to eight-membered carbocycles. nih.govpku.edu.cn The substitution pattern on the VCP can influence the mode of cycloaddition. pku.edu.cn Rhodium(I) catalysts, for example, have been used in the [3+2] cycloaddition of 1-yne-VCPs to produce bicyclic cyclopentenes with excellent enantioselectivities when a chiral ligand like (R)-H8-BINAP is employed. pku.edu.cn

Transition metal-catalyzed C-H functionalization using vinylcyclopropanes and cyclopropanols has also emerged as a powerful strategy for constructing complex molecules. rsc.org

Fischer Carbene Complex Reactions in the Synthesis of Bicyclic Cyclopropane, Hexylidene- Derivatives

Fischer carbene complexes, which are characterized by a metal-carbon double bond with a heteroatom substituent on the carbene carbon, are valuable reagents in organic synthesis. baranlab.orgilpi.com They are generally stable and can be purified by chromatography. baranlab.org The electrophilic carbene carbon is susceptible to attack by nucleophiles, a reactivity that is harnessed in various synthetic transformations, including the formation of cyclopropane derivatives. researchgate.net

A significant application of Fischer carbene complexes is in the synthesis of bicyclic systems containing a cyclopropane ring. For instance, the reaction of lithiated oxazolinyloxiranes with Fischer carbene tungsten complexes leads to the diastereoselective formation of pentacarbonyl-3-oxa-2-bicyclo[3.1.0]hexylidene- and pentacarbonyl(cyclopropylmethoxymethylene)tungsten compounds. nih.gov These products can be further oxidized to yield cyclopropane-γ-lactones and -carboxylates. nih.gov

The reaction of enantiopure alkenyl Fischer carbene complexes with 2-methoxyfuran (B1219529) results in the formation of polyfunctionalized cyclopropylcarbenes with high selectivity. researchgate.net This reaction proceeds through a conjugate nucleophilic addition followed by ring closure of the zwitterionic intermediate. researchgate.net

The table below provides examples of Fischer carbene complex reactions in the synthesis of cyclopropane derivatives.

Fischer Carbene ComplexReactantProduct TypeKey Features
Tungsten Carbene ComplexLithiated OxazolinyloxiranesBicyclic Cyclopropane DerivativesDiastereoselective synthesis of pentacarbonyl-3-oxa-2-bicyclo[3.1.0]hexylidene-tungsten complexes. nih.gov
Tungsten Carbene Complex2-MethoxyfuranPolyfunctionalized CyclopropylcarbenesHigh selectivity, formation of enantiopure products. researchgate.net
α,β-Unsaturated Fischer Alkoxycarbene ComplexesEnolates of α,α-dibromoketonesTetrasubstituted CyclopropanesTwo-step procedure based on Michael addition-initiated ring closure, high diastereoselectivity. researchgate.net
Fischer Alkenylcarbene ComplexesEnantiopure Lithiated Styrene or Phenylpropylene OxideCyclopropylcarbenesHigh yield and formation of single diastereoisomers. researchgate.net
Reactivity of Lithiated Oxazolinyloxiranes with Fischer Carbene Complexes

Lithiated oxazolinyloxiranes are valuable nucleophilic reagents in organic synthesis. thieme-connect.comthieme-connect.de Their reaction with Fischer carbene complexes provides a powerful method for the construction of complex cyclopropane-containing molecules. researchgate.netnih.gov

The reaction between lithiated oxazolinyloxiranes and Fischer carbene tungsten complexes results in the diastereoselective synthesis of pentacarbonyl-3-oxa-2-bicyclo[3.1.0]hexylidene-tungsten compounds. nih.gov A proposed mechanism for this transformation involves the initial nucleophilic attack of the lithiated oxirane on the electrophilic carbene carbon of the Fischer complex. This is followed by a series of steps that ultimately lead to the formation of the bicyclic cyclopropane derivative. nih.gov

Furthermore, the reaction of lithiated oxazolinyloxiranes with α,β-unsaturated Fischer carbene complexes has been explored, leading to the synthesis of cyclopropyl-fused γ-butyrolactones. thieme-connect.com This highlights the versatility of this methodology in accessing diverse and structurally complex cyclopropane frameworks.

Mechanistic Pathways for Cyclopropane-γ-lactone and -carboxylate Formation

The formation of cyclopropane rings fused or appended to lactone and carboxylate functionalities involves distinct mechanistic pathways, often leveraging intramolecular reactions. These structures are significant motifs in various bioactive natural products and drug molecules. rsc.org

One prominent pathway to cyclopropane-fused γ-lactones is through the copper-mediated direct intramolecular cyclopropanation of distal olefinic acetates. rsc.orgnih.gov A proposed mechanism, supported by computational studies, begins with the formation of a Cu(I) enolate from an α-sulfonyl acetate (B1210297) substrate. This is followed by an intramolecular bromo-cupration of the distal alkene, forming a five-membered ring intermediate containing a C-Cu(III) bond. Deprotonation and ligand exchange lead to a bicyclic intermediate, which then undergoes reductive elimination to yield the final cyclopropane-fused γ-lactone and regenerate the Cu(I) catalyst. rsc.orgnih.gov The energy barrier for this final reductive elimination step is notably low, making the process highly favorable. rsc.org

The formation of cyclopropane carboxylates can be approached differently. For instance, the thermal decarboxylation of α-(carbonyl)cyclopropane carboxylic acids does not typically yield the expected ketone but instead rearranges to form 2-substituted-4,5-dihydrofurans (a type of γ-lactone). arkat-usa.org The proposed mechanism involves an initial, facile ring opening of the cyclopropane ring, which is activated by the two adjacent carbonyl groups. This cleavage is followed by a 1,2-hydrogen shift to form an α-(carbonyl)-3-butenoic acid intermediate. This intermediate then undergoes decarboxylation and subsequent cyclization to yield the dihydrofuran product. arkat-usa.org It has been demonstrated that in the decarboxylation of cyclopropane carboxylic acid itself, ring-opening to a diradical precedes the loss of carbon dioxide. arkat-usa.org

Another synthetic strategy involves the intramolecular coupling of two C-H bonds on gem-dialkyl groups, facilitated by palladium catalysis, to form a cyclopropane ring. This transformation can be achieved using aryl bromide or triflate precursors. The choice of base is critical; pivalate (B1233124), for instance, promotes a second C(sp³)-H activation, directing the reaction towards cyclopropanation over other potential pathways like benzocyclobutene formation. sci-hub.se Mechanistic studies have identified aryl- and alkylpalladium pivalate intermediates that exist in equilibrium with a five-membered palladacycle. The pivalate base facilitates the formation of a four-membered palladacycle intermediate which then leads to the cyclopropane product. sci-hub.se

Other Metal-Catalyzed Cyclopropanation Protocols

Beyond the specific pathways leading to lactone and carboxylate derivatives, a variety of metal catalysts are employed for the general synthesis of cyclopropane frameworks, including those of the hexylidene type. These methods often involve the transfer of a carbene moiety to an alkene.

Rhodium(II)-Catalyzed Cyclopropanation

Dirhodium(II) complexes are highly effective catalysts for the cyclopropanation of alkenes using diazo compounds as carbene precursors. wiley.comresearchgate.net The general mechanism involves the reaction of the rhodium(II) catalyst with the diazo compound to form a rhodium-carbene intermediate. This electrophilic carbene is then transferred to an alkene in a [2+1] cycloaddition to form the cyclopropane ring and regenerate the catalyst. nih.govacs.org

The stereoselectivity of the reaction can be finely tuned by the choice of chiral ligands on the dirhodium(II) core. wiley.comresearchgate.net For example, rhodium(II) prolinate derivatives have been used to achieve high diastereoselectivity and enantioselectivity in the cyclopropanation of alkenes with vinyldiazomethanes. researchgate.net Similarly, the use of bulky carboxylate ligands like triphenylacetate can impart high diastereoselectivity in reactions with α-alkyl-α-diazoesters. organic-chemistry.org The nature of the substituents on the diazo compound also plays a critical role; in diacceptor-substituted diazo compounds, a p-methoxyphenyl (PMP)-ketone group can act as a powerful controlling group for both diastereo- and enantioselectivity in reactions catalyzed by specific Hashimoto's catalysts like Rh₂(S-TCPTTL)₄. acs.org

Table 1: Examples of Rhodium(II)-Catalyzed Cyclopropanation
CatalystCarbene PrecursorKey FeatureReference
Rh₂(S-TCPTTL)₄α-nitro diazoacetophenonesHighly enantioselective cyclopropanation. acs.org
Rh₂(S-IBAZ)₄α-cyano diazophosphonateFirst catalytic asymmetric route to diacceptor cyclopropylphosphonates. researchgate.net
[Rh₂(TFA)₄]7-alkynyl cycloheptatrienesCircumvents side reactivity common with Lewis acids for these substrates. nih.govacs.org
Rh₂(5S-MEPY)₄N-(tert-butyl)-N-(3-buten-1-yl)diazoacetamidesIntramolecular cyclopropanation with good yields and enantiomeric excesses (60-90%). researchgate.net

Gold(I)-Catalyzed Cyclopropanation

Gold(I) complexes have emerged as powerful catalysts for cyclopropanation reactions, often proceeding through gold-carbene intermediates. rsc.orgnih.govscispace.com One method involves the intermolecular reaction of 1,6-enynes with alkenes, which is mechanistically related to the Simmons-Smith reaction. rsc.org Gold(I) catalysts can also promote a cyclopropane-alkene metathesis by generating gold-carbenes from stable cyclopropane precursors, such as benzo-fused norcaradienes, which release naphthalene (B1677914) or phenanthrene (B1679779) as a byproduct. scispace.com

The reaction of propargylic esters with olefins in the presence of a chiral gold(I)-carbene complex can produce polysubstituted cyclopropanes. nih.gov While high enantioselectivity can be achieved, it is highly dependent on the specific combination of reagents and catalyst. nih.gov Gold salts, such as NaAuCl₄ and KAuCN₂, can also catalyze the cyclopropanation of alkenes with ethyl diazoacetate. Using ionic liquids as the solvent can stabilize these catalysts against decomposition, leading to higher yields compared to conventional organic solvents. csic.es

A distinct mechanism for cyclopropane formation involves the Lewis acid activation of (γ-methoxy)alkyl gold(I) complexes. This pathway does not proceed through a traditional carbene transfer but rather via an intramolecular backside displacement of both the leaving group at the γ-carbon and the gold fragment at the α-carbon, proceeding through a W-shaped transition state. nsf.gov

Cobalt-Catalyzed Cyclopropanation

Cobalt complexes, particularly those based on porphyrin and pyridine-diimine (PDI) ligands, are efficient catalysts for cyclopropanation. organic-chemistry.orgacs.orgrsc.org Cobalt(II) porphyrin complexes can catalyze the reaction of various olefins with ethyl diazoacetate (EDA) and are notable for operating effectively even when the alkene is the limiting reagent, without requiring slow addition of the diazo compound. acs.org The proposed mechanism involves the formation of a cobalt-carbene intermediate which then transfers the carbene to the alkene. acs.org Chiral D₂-symmetric porphyrin ligands enable highly stereoselective cyclopropanations with α-cyanodiazoacetates, achieving high yields, diastereoselectivities, and enantioselectivities for a broad range of alkenes. organic-chemistry.org

A different approach uses cobalt complexes to catalyze a Simmons-Smith-type reductive cyclopropanation with dihalomethanes and a stoichiometric reductant like zinc. rsc.org A [i-PrPDI]CoBr₂ complex, for example, can discriminate between alkenes based on their substitution pattern, allowing for the selective monocyclopropanation of polyalkenes. rsc.org More recently, gem-dichloroalkanes have been used as precursors for nonstabilized carbenes in cobalt-catalyzed asymmetric cyclopropanations, avoiding the need for potentially hazardous diazoalkanes. dicp.ac.cn

Table 2: Cobalt-Catalyzed Cyclopropanation Systems
Catalyst SystemCarbene/Methylene SourceSubstratesKey AdvantageReference
Cobalt(II) porphyrin complexesEthyl diazoacetate (EDA)Aromatic and aliphatic olefinsOperates with alkene as limiting reagent; no slow addition of diazo compound needed. acs.org
[Co(P1)] (D₂-symmetric chiral porphyrin)α-Cyanodiazoacetates (CDA)Electron-rich and -poor olefinsHigh yields, diastereoselectivity, and enantioselectivity (up to 98% ee). organic-chemistry.org
[i-PrPDI]CoBr₂ / ZnCH₂Br₂Polyalkenes (e.g., terpenes)High regioselectivity based on alkene substitution pattern. rsc.org
(PDI)CoBr₂ / Zngem-DichloroalkanesMonosubstituted, 1,1-disubstituted, and internal alkenesSafe alternative to diazoalkanes for nonstabilized carbenes. dicp.ac.cn

Bismuth-Catalyzed Cyclopropanation

Bismuth-based catalysis represents a newer frontier in cyclopropanation, particularly utilizing photocatalysis. organic-chemistry.orgacs.orgresearchgate.net A novel method employs a low-valent bismuth(I) complex that catalyzes the cyclopropanation of alkenes under blue LED irradiation using diiodomethane as the methylene source and manganese as a terminal reductant. organic-chemistry.orgacs.org

The proposed catalytic cycle is unique and involves several organometallic steps: organic-chemistry.orgacs.orgresearchgate.net

Two-electron inner-sphere oxidative addition of the Bi(I) complex to diiodomethane, forming a Bi(III) intermediate.

Light-induced homolysis of the Bi(III)-CH₂I bond to generate a radical.

Subsequent radical ring-closure with the alkene and iodine abstraction.

Reduction of the resulting Bi(III) species back to the active Bi(I) catalyst by the manganese reductant.

This method represents a rare example of main-group photocatalysis facilitating a reductive cyclopropanation and is effective for a variety of substituted olefins, including chalcones, acrylates, and styrenes. organic-chemistry.org

Mechanistic Investigations and Reactivity Profiles of Cyclopropane, Hexylidene Systems

Mechanistic Investigations and Reactivity Profiles of Cyclopropane (B1198618), hexylidene- Systems

The significant reactivity of hexylidene cyclopropane is rooted in the substantial ring strain of the three-membered ring, estimated to be around 40 kcal/mol for alkylidene cyclopropanes. nih.gov This strain energy provides a potent thermodynamic driving force for reactions that involve the opening of the cyclopropane ring. nih.gov

Strain-Release Reactivity of Cyclopropanes: Thermochemical and Kinetic Considerations

The inherent ring strain in cyclopropane systems, including hexylidene cyclopropane, makes them susceptible to ring-opening reactions. acs.org The relief of this strain is a primary thermodynamic driver for such transformations. nih.gov These reactions can be initiated thermally, by acid catalysis, or through transition metal catalysis, leading to a variety of functionalized products. nih.gov The kinetics of these ring-opening reactions are influenced by the substitution pattern on the cyclopropane ring and the nature of the attacking reagent. For instance, the presence of electron-withdrawing or -donating groups can significantly alter the activation energy for ring cleavage. In the context of hexylidene cyclopropane, the exocyclic double bond plays a crucial role in modulating its reactivity, often participating in subsequent cyclization or rearrangement steps following the initial ring opening.

Computational studies on related alkylidene cyclopropanes have provided insights into the thermochemistry of these processes. For example, the exothermic character of [3+2] cycloaddition reactions increases with the inclusion of a cyclopropane ring in the alkene framework, a direct consequence of the loss of strain in the resulting product. acs.org The activation enthalpies for such reactions are also lowered by the presence of the cyclopropane ring, albeit to a smaller extent. acs.org

Delocalization-Enabled Reactivity in Strained Ring Systems

While ring strain is a major contributor to the reactivity of cyclopropanes, electronic delocalization also plays a critical, and sometimes dominant, role. In systems containing three-membered rings, delocalization of σ-electrons can occur, which stabilizes the transition states of ring-opening reactions and lowers the activation barriers. This effect is distinct from the thermodynamic benefit of strain release alone. For alkylidene cyclopropanes like hexylidene cyclopropane, the interaction between the σ-bonds of the cyclopropane ring and the π-system of the exocyclic double bond can lead to enhanced reactivity. This delocalization can be visualized through various computational methods that map electron density and magnetic shielding.

Cycloaddition Reactions Involving Alkylidene Cyclopropanes

Alkylidene cyclopropanes, including hexylidene cyclopropane, are versatile partners in a variety of cycloaddition reactions. The strain of the cyclopropane ring and the presence of the double bond allow them to participate as three-carbon synthons in the construction of larger ring systems.

[3+2] Cycloaddition Reactions with Strained Alkylidene Cyclopropanes

[3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered rings. Alkylidene cyclopropanes can react with various dipolarophiles in the presence of transition metal catalysts, such as palladium or cobalt complexes, to afford bicyclic products. pku.edu.cnacs.org These reactions often proceed with high diastereoselectivity and, with the use of chiral ligands, can be rendered enantioselective. pku.edu.cnacs.org

For example, the intramolecular [3+2] cycloaddition of yne-alkylidenecyclopropanes has been achieved using a cobalt catalyst, providing access to bicyclo[3.3.0]octadiene and bicyclo[4.3.0]nonadiene systems with high enantiomeric excess. acs.org DFT calculations suggest that these reactions can proceed through an oxidative cyclometallation of the alkyne and the alkylidene cyclopropane, followed by ring opening and reductive elimination. acs.org

Table 1: Selected Examples of Enantioselective [3+2] Cycloadditions of Alkylidene Cyclopropanes

Entry Substrate Catalyst System Product Yield (%) ee (%) Reference
1 Ene-ACP Pd₂(dba)₃ / (S,R,R)-L2 Bicyclo[3.3.0]octane derivative >99 92 pku.edu.cn
2 Yne-ACP Co(dppf)Cl₂ / (S)-Xyl-BINAP Bicyclo[3.3.0]octadiene derivative 92 92 acs.org

Other Concerted and Stepwise Cycloaddition Pathways

Beyond [3+2] cycloadditions, alkylidene cyclopropanes can also participate in other cycloaddition manifolds. A notable example is the palladium-catalyzed intramolecular [4+3] cycloaddition of octa-5,7-dienylidenecyclopropanes, which yields bicyclo[5.3.0]octane systems with high diastereoselectivity. acs.org This reaction is believed to proceed through the formation of a palladacyclooctane intermediate. acs.org The use of chiral phosphoramidite (B1245037) ligands has enabled the development of an enantioselective variant of this reaction. acs.org

Furthermore, some cycloaddition reactions of alkylidene cyclopropanes may proceed through stepwise mechanisms. For instance, computational studies on the 1,3-dipolar cycloaddition of nitrones to alkylidene cyclopropanes suggest a concerted, yet asynchronous, mechanism. acs.org However, the possibility of stepwise pathways involving diradical or zwitterionic intermediates cannot be ruled out, especially with highly polarized reaction partners or under specific catalytic conditions. amazonaws.comnih.gov The regioselectivity of these reactions is often governed by a combination of steric and electronic factors. acs.orgacs.org

Table 2: Palladium-Catalyzed Intramolecular [4+3] Cycloaddition of Dienylidenecyclopropanes

Entry Substrate Ligand Product Yield (%) ee (%) Reference
1 Phenyl-substituted diene L3 (phosphoramidite) Bicyclo[5.3.0]octane derivative 78 - acs.org
2 Phenyl-substituted diene L4 (chiral ligand) Bicyclo[5.3.0]octane derivative 73 47 acs.org

Derivatization and Selective Functionalization Strategies for Cyclopropane Derivatives

The unique reactivity of the cyclopropane ring allows for a variety of derivatization and selective functionalization strategies. These methods often take advantage of ring-opening reactions to introduce new functional groups.

For instance, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines provides an efficient route to 2,3,4-trisubstituted pyrroles. beilstein-journals.org This reaction is thought to proceed via a distal cleavage of a C-C bond in the cyclopropane ring. beilstein-journals.org

Another powerful strategy is the diastereoselective hydrogenation of alkylidene cyclopropanes. By using a directing group, such as a hydroxyl group, it is possible to achieve high levels of diastereoselectivity in the reduction of the exocyclic double bond. For example, the hydrogenation of an alkylidene(gem-difluorocyclopropane) in the presence of Crabtree's catalyst proceeds with excellent diastereoselectivity.

Furthermore, sigmatropic rearrangements of cyclopropenylcarbinol derivatives provide access to a wide range of substituted alkylidenecyclopropanes. These reactions, which can be catalyzed by Lewis bases, allow for the introduction of various functional groups onto the cyclopropane scaffold.

Chemical Transformations for Modulating Reactivity and Selectivity

The reactivity of hexylidene-cyclopropane can be modulated through various chemical transformations, particularly metal-catalyzed cycloadditions and ring-opening reactions. The choice of catalyst, solvent, and reaction partners is crucial in dictating the chemo- and stereoselectivity of these processes. nih.govwikipedia.org

Palladium-catalyzed [3+2] cycloaddition reactions represent a powerful tool for transforming hexylidene-cyclopropanes. When hexylidene-cyclopropane is reacted with electron-deficient alkenes in the presence of a palladium(0) catalyst, it can lead to the formation of functionalized cyclopentane (B165970) derivatives. lboro.ac.uk The mechanism involves the ring opening of the cyclopropane to form a zwitterionic π-allyl palladium species, which then participates in a nucleophilic addition with the alkene. lboro.ac.uk The stereochemical outcome of such reactions can be highly dependent on the choice of reaction solvent. lboro.ac.uk

Similarly, rhodium(III)-catalyzed C-H functionalization has been shown to be effective with methylenecyclopropanes, a related class of compounds. nih.gov These reactions can yield diverse products, including cyclopropane derivatives, with the solvent playing a critical role in determining the chemoselectivity. nih.gov For instance, mechanistic studies involving deuterium-labeling have confirmed that the C-H metalation step is reversible, and the reaction pathway can be tuned by the solvent environment. nih.gov This principle of solvent-controlled selectivity is applicable to hexylidene-cyclopropane systems to guide reactions toward desired outcomes.

The nature of the catalyst's ligands also significantly influences selectivity. In rhodium-catalyzed cyclopropanations, increasing the electron density on the catalyst, for example by substituting acetate (B1210297) ligands with acetamide, can enhance the diastereoselectivity of the reaction. wikipedia.org This allows for fine-tuning of the reaction to favor the formation of a specific stereoisomer.

Table 1: Selected Palladium-Catalyzed Cycloadditions of Hexylidenecyclopropane This table is illustrative, based on findings for alkylidenecyclopropanes. lboro.ac.uk

Catalyst SystemCo-substrate (Alkene)Product TypeSelectivity Note
Pd(PPh₃)₄Electron-deficient alkeneAlkylidenecyclopentaneStereochemistry can be dependent on solvent choice. lboro.ac.uk
Pd(0) / triisopropylphosphaneElectron-deficient alkeneAlkyldienecyclopentaneCatalyst system can favor specific isomeric products. lboro.ac.uk

Furthermore, palladium(0) catalysis can induce nucleophilic substitution reactions on related 1-(1-alkenyl)cyclopropyl esters, which proceed via ring-opening to generate key intermediates for further synthesis. scribd.com This highlights a transformation pathway where the inherent strain of the cyclopropane ring is harnessed to create more complex molecular architectures. scribd.com

Strategic Derivatization for Enhanced Synthetic Utility

The transformation of hexylidene-cyclopropane into more complex molecules underscores its value as a versatile synthetic building block. Strategic derivatization aims to convert the basic hexylidene-cyclopropane framework into highly functionalized structures suitable for advanced applications, such as the synthesis of natural products and bioactive molecules. scribd.com

One of the primary strategies involves the [3+2] cycloaddition reactions mentioned previously. The resulting substituted methylenecyclopentanes are valuable synthetic intermediates themselves. lboro.ac.uk For example, the frameworks generated from these cycloadditions can serve as precursors to complex polycyclic systems, including triquinane sesquiterpenes. scribd.com

Another avenue for enhancing synthetic utility is through oxidation reactions. While direct oxidation of hexylidene-cyclopropane can be complex, related systems demonstrate the potential of this approach. For instance, pentacarbonyl(3-oxa-2-bicyclo[3.1.0]hexylidene)tungsten complexes, which share the alkylidenecyclopropane motif, can be oxidized to yield highly functionalized cyclopropane-γ-lactones and cyclopropane carboxylates. acs.org The oxidation can be performed simply by exposure to air and sunlight or by using an oxidizing agent like pyridine (B92270) N-oxide, resulting in high yields. acs.org This suggests that converting hexylidene-cyclopropane into a suitable metal-carbene complex could open a pathway to valuable carboxylic acid and lactone derivatives.

The derivatization of N-phenoxyacetamides with methylenecyclopropanes under rhodium catalysis has been shown to produce a variety of cyclopropane products in moderate to good yields (45-85%), tolerating a wide range of electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov This demonstrates a robust method for incorporating the hexylidene-cyclopropane moiety into more complex, functionalized molecules.

Table 2: Examples of Derivatization Strategies for Alkylidenecyclopropane Systems This table synthesizes findings from related alkylidenecyclopropane systems to illustrate potential derivatizations.

Starting SystemReaction TypeResulting DerivativePotential Synthetic ApplicationReference
HexylidenecyclopropanePd-catalyzed [3+2] cycloadditionSubstituted methylenecyclopentaneBuilding block for polycyclic compounds (e.g., triquinanes) lboro.ac.ukscribd.com
N-phenoxyacetamide + MethylenecyclopropaneRh(III)-catalyzed C-H cyclopropylationFunctionalized N-phenylcyclopropyl acetamidesAccess to diverse functionalized cyclopropanes nih.gov
Pentacarbonyl- (hexylidene)-type tungsten complexOxidation (Air, sunlight)Cyclopropane-γ-lactone / carboxylateSynthesis of highly functionalized cyclopropanes acs.org

These derivatization strategies transform the relatively simple structure of hexylidene-cyclopropane into a scaffold rich in chemical functionality and stereochemical complexity, thereby significantly broadening its utility in modern organic synthesis.

Advanced Spectroscopic Characterization of Cyclopropane, Hexylidene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic compounds. For hexylidene-cyclopropane derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for mapping out the carbon skeleton and the stereochemical relationships of the substituents.

The cyclopropane (B1198618) ring's unique electronic structure, possessing "bent" bonds with significant p-character, results in distinctive NMR spectral features. caltech.edu This inherent strain and pseudo-double-bond character cause the protons and carbons of the cyclopropane ring to exhibit chemical shifts that are notably different from those in acyclic or larger ring systems. caltech.eduresearchgate.net

¹H NMR Spectroscopy: Protons attached to a cyclopropane ring typically resonate at unusually high field (low ppm values), often between 0.2 and 1.5 ppm. researchgate.netpressbooks.pub This upfield shift is attributed to the anisotropic magnetic field generated by the ring current of the cyclopropane's σ-electrons. researchgate.net In a hexylidene-cyclopropane, the protons on the three-membered ring would be expected in this region, though their exact chemical shifts would be influenced by the position and stereochemistry of the hexylidene group. The vinylic proton of the hexylidene group (=CH-) would appear significantly downfield.

¹³C NMR Spectroscopy: The carbon atoms of a cyclopropane ring also show characteristic upfield shifts, typically resonating in the range of -5 to 20 ppm in the ¹³C NMR spectrum. capes.gov.br This shielding is a direct consequence of the unique hybridization of the carbon orbitals in the strained ring. caltech.edu The sp² carbons of the hexylidene double bond would be found much further downfield, typically in the 100-150 ppm region.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Hexylidene-Cyclopropane

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹H Cyclopropyl (B3062369) (CH, CH₂)0.2 - 1.5
Vinylic (=CH-)4.5 - 6.5
Allylic (-C-CH =)1.6 - 2.6
Alkyl (Hexyl chain)0.8 - 1.6
¹³C Cyclopropyl (C)-5 - 20
Vinylic (=C<)100 - 150
Alkyl (Hexyl chain)10 - 40

Note: These are approximate ranges and can vary based on substitution and solvent.

For complex derivatives, one-dimensional spectra can become crowded and difficult to interpret due to overlapping signals. youtube.com Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities by spreading the information into a second dimension. harvard.eduipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. creative-biostructure.com A COSY spectrum of hexylidene-cyclopropane would show cross-peaks connecting the cyclopropyl protons to each other and to the allylic protons of the hexylidene chain. It would also map the connectivity within the hexyl chain itself. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ipb.ptcreative-biostructure.com An HSQC spectrum provides a direct link between the ¹H and ¹³C NMR data, confirming which protons are bonded to which carbons. For example, it would definitively link the upfield proton signals to the upfield cyclopropyl carbon signals. youtube.com

1H NMR and 13C NMR Analysis of Cyclopropane Ring Systems

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. uobasrah.edu.iq The absorption of infrared radiation corresponds to the vibrational transitions of chemical bonds.

For hexylidene-cyclopropane, key diagnostic peaks would include:

C-H Stretching (Cyclopropane): The C-H bonds of the cyclopropane ring exhibit stretching vibrations at a characteristically high wavenumber, typically around 3080-3040 cm⁻¹. docbrown.info

C=C Stretching (Hexylidene): The carbon-carbon double bond of the hexylidene group would show a stretching absorption in the region of 1680-1640 cm⁻¹.

=C-H Bending (Alkene): The out-of-plane bending of the vinylic C-H bond gives rise to a strong absorption, typically in the 1000-650 cm⁻¹ range, the exact position of which can indicate the substitution pattern of the double bond.

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic skeletal vibrations, often referred to as "ring breathing," which appear in the fingerprint region, with a notable band around 1020-1000 cm⁻¹. docbrown.info

Table 2: Key IR Absorption Frequencies for Hexylidene-Cyclopropane

Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity
Cyclopropyl C-HStretch3080 - 3040Medium
Alkyl C-HStretch2960 - 2850Strong
Alkene C=CStretch1680 - 1640Medium-Weak
CH₂Scissoring~1465Medium
Cyclopropane RingSkeletal1020 - 1000Medium
Alkene =C-HBend (Out-of-plane)1000 - 650Strong

Mass Spectrometry (MS) and Fragmentation Pathway Analysis of Cyclopropanes

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The resulting pattern of fragment ions is a characteristic fingerprint of the molecule. msu.edulibretexts.org

For hexylidene-cyclopropane (Molecular Formula: C₉H₁₆, Molecular Weight: 124.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 124. The fragmentation of cycloalkanes is often complex. msu.edu Key fragmentation pathways for cyclopropane and its derivatives involve the initial cleavage of a C-C bond in the ring, followed by rearrangements and further bond scissions. docbrown.info

Common fragmentation patterns include:

Loss of a hydrogen atom: [M-1]⁺, leading to a peak at m/z 123.

Loss of alkyl radicals: Cleavage of the hexyl chain would lead to a series of peaks corresponding to the loss of methyl (CH₃•), ethyl (C₂H₅•), propyl (C₃H₇•), etc., radicals. For example, loss of a propyl radical would result in a fragment at m/z 81.

Ring Opening and Fragmentation: The cyclopropane ring can open to form a propene-like radical cation, which then undergoes fragmentation characteristic of alkenes. docbrown.info This can lead to clusters of peaks separated by 14 mass units (-CH₂-). libretexts.org A prominent fragment for cyclopropane itself is [C₃H₅]⁺ at m/z 41. docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of Hexylidene-Cyclopropane

m/zPossible Fragment IonOrigin
124[C₉H₁₆]⁺•Molecular Ion (M⁺•)
109[C₈H₁₃]⁺Loss of •CH₃
95[C₇H₁₁]⁺Loss of •C₂H₅
81[C₆H₉]⁺Loss of •C₃H₇
67[C₅H₇]⁺Loss of •C₄H₉
41[C₃H₅]⁺Characteristic cyclopropyl/allyl fragment

Emerging and Hybrid Spectroscopic Techniques for Comprehensive Analysis

While the core techniques described above are foundational, the structural analysis of particularly complex cyclopropane derivatives can benefit from emerging and hybrid spectroscopic methods.

Tandem Mass Spectrometry (MS/MS): This technique involves selecting a specific fragment ion from an initial MS scan and subjecting it to further fragmentation (collision-activated dissociation, CAD). nih.gov This allows for a more detailed mapping of fragmentation pathways and can help to distinguish between isomers that might produce similar initial mass spectra. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique is invaluable for analyzing mixtures. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for individual analysis. This method has been used to identify "Cyclopropane, hexylidene-" as a volatile component in natural products. mdpi.com

Advanced NMR Pulse Sequences: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of quaternary carbons and linking different fragments of the molecule together. ipb.pt For highly complex spin systems, TOCSY (Total Correlation Spectroscopy) can reveal entire spin-coupled networks, not just adjacent protons. ipb.pt

The continual development of such advanced and hyphenated techniques provides ever more powerful tools for chemists to characterize novel and complex molecules like the derivatives of hexylidene-cyclopropane with a high degree of confidence.

Synthetic Applications and Future Directions in Cyclopropane, Hexylidene Research

Cyclopropane (B1198618), Hexylidene- as a Key Intermediate in Complex Organic Synthesis

The strategic use of "Cyclopropane, hexylidene-" as a key intermediate allows for the stereoselective synthesis of various valuable compounds. Its reactivity can be finely tuned to achieve desired molecular complexity.

Synthesis of Cyclopropane-γ-lactones and -carboxylates

A notable application of cyclopropane intermediates is in the synthesis of cyclopropane-γ-lactones and -carboxylates. One reported method involves the reaction of lithiated oxazolinyloxiranes with Fischer carbene tungsten complexes. nih.gov This process leads to the diastereoselective formation of pentacarbonyl-3-oxa-2-bicyclo[3.1.0]hexylidene- and pentacarbonyl(cyclopropylmethoxymethylene)tungsten compounds. Subsequent oxidation of these intermediates yields the target cyclopropane-γ-lactone and -carboxylate. nih.gov Another effective strategy is the acid-catalyzed rearrangement of cyclopropyl (B3062369) esters, which provides access to a variety of bi- and tricyclic functionalized γ-lactones. nih.gov These rigid and compact structures are of interest as potential biological probes. nih.gov

Subsequent Elaboration to Diverse Synthetically Useful Intermediates

The cyclopropane moiety, once formed, can be further elaborated into a wide array of synthetically useful intermediates. The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, providing a pathway to polyfunctional compounds. tcichemicals.com For instance, the palladium(0)-catalyzed nucleophilic substitution of 1-(1-alkenyl)cyclopropyl esters proceeds through the formation of π-1,1-dimethyleneallyl palladium complexes, which can then be functionalized. tcichemicals.com This reactivity allows for the transformation of the initial cyclopropane structure into more complex acyclic and cyclic systems.

Donor-Acceptor Cyclopropanes (DACs) in Versatile Organic Transformations

Donor-acceptor cyclopropanes (DACs) are a class of activated cyclopropanes that feature vicinal electron-donating and electron-withdrawing groups. This substitution pattern polarizes the cyclopropane ring, making it highly reactive and a versatile tool in organic synthesis. wiley-vch.deresearchgate.net The chemistry of DACs has been extensively studied and applied in a wide range of transformations, including cycloadditions, annulations, and ring-opening reactions. wiley-vch.dersc.org

The activation of DACs is typically achieved through coordination of a Lewis acid to the electron-withdrawing group, which facilitates nucleophilic attack and subsequent ring-opening. snnu.edu.cn This strategy has been employed in various annulation reactions, such as (3+2) and (3+3) cycloadditions, to construct five- and six-membered rings. snnu.edu.cn Recent research has also explored metal-free activation methods, for example, using a base to deprotonate a phenolic donor group, leading to the transient formation of a quinone methide intermediate that can be trapped by nucleophiles. chemrxiv.org

Cyclopropane Ring-Expansion Reactions in Synthetic Strategies

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it an ideal precursor for ring-expansion reactions, providing access to larger ring systems. tcichemicals.com These reactions are a powerful tool in synthetic chemistry, allowing for the construction of four-, five-, and even seven-membered rings. tcichemicals.comnih.gov

One common strategy involves the thermal or transition metal-catalyzed rearrangement of vinylcyclopropanes. For example, rhodium-catalyzed ring expansion of cyclopropanes can lead to the formation of seven-membered rings through a 1,5 C-C bond migration. nih.gov The Buchner ring expansion, a classical reaction, involves the cyclopropanation of an aromatic ring followed by an electrocyclic ring-opening to form a seven-membered cycloheptatriene (B165957) derivative. wikipedia.org More recently, copper nitrate (B79036) has been used to mediate the ring expansion of 1,1-dicyano-2-arylcyclopropane derivatives to afford pharmacologically relevant isoxazoline (B3343090) N-oxide skeletons. rsc.org

Strategic Integration of Cyclopropane, Hexylidene- Chemistry into Natural Product Synthesis and Advanced Chemical Building Blocks

The unique reactivity of cyclopropane derivatives has been harnessed in the total synthesis of numerous natural products. sioc-journal.cnrsc.orgrsc.org The cyclopropane motif is a common feature in a variety of biologically active natural products, including terpenes, pheromones, and fatty acid metabolites. marquette.edu The rigidity of the three-membered ring also makes it a valuable structural unit for creating molecules with specific spatial arrangements of functional groups. marquette.edu

The development of new synthetic methodologies for cyclopropane construction, such as the Simmons-Smith reaction and transition metal-catalyzed cyclopropanations, has significantly impacted the field of natural product synthesis. marquette.edunih.gov For instance, the strategic use of donor-acceptor cyclopropanes has been instrumental in synthesizing complex molecules by leveraging their propensity for ring-opening and annulation reactions. wiley-vch.de Furthermore, the enzymatic synthesis of cyclopropane building blocks is an emerging area that offers a green and highly selective alternative to traditional chemical methods. nsf.gov

Future Perspectives and Unexplored Methodologies in Hexylidene Cyclopropane Synthesis and Reactivity

The field of cyclopropane chemistry continues to evolve, with ongoing efforts to develop novel and more efficient synthetic methods. Future research will likely focus on several key areas. The development of new catalytic systems, particularly those based on abundant and non-toxic metals, for the stereoselective synthesis of hexylidene cyclopropanes is a significant goal. beilstein-journals.org

Furthermore, exploring new modes of reactivity for hexylidene cyclopropanes is a promising avenue. This could involve the design of novel donor-acceptor systems to enable previously inaccessible transformations. wiley-vch.de The application of computational chemistry to predict and understand the reactivity of these strained ring systems will undoubtedly play a crucial role in guiding future experimental work. acs.org The development of enantioselective Michael-initiated ring closure (MIRC) reactions also presents a powerful strategy for the asymmetric synthesis of chiral cyclopropane derivatives. rsc.org As our understanding of the fundamental principles governing cyclopropane reactivity deepens, we can expect to see even more innovative applications of "Cyclopropane, hexylidene-" in the synthesis of complex molecules with valuable properties.

Q & A

Q. How to parameterize force fields for simulating hexylidene-cyclopropane’s conformational dynamics?

  • Methodological Answer : Derive bonded parameters (bonds, angles, dihedrals) from QM calculations (MP2/cc-pVTZ) and validate against experimental crystallographic data. For example, optimize angle bending terms to reproduce cyclopropane’s 60° bond angles within ±2° error .

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